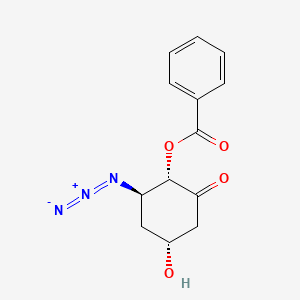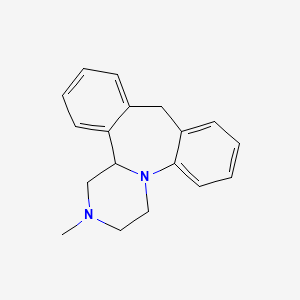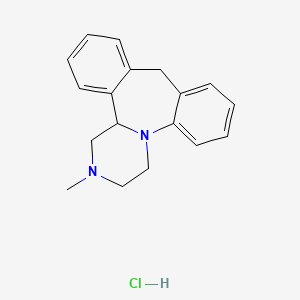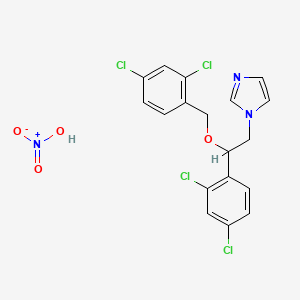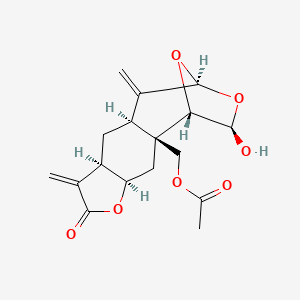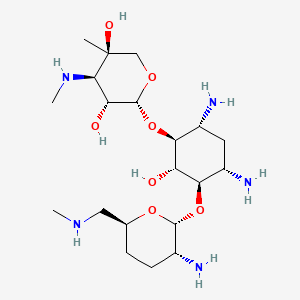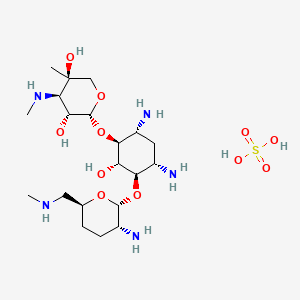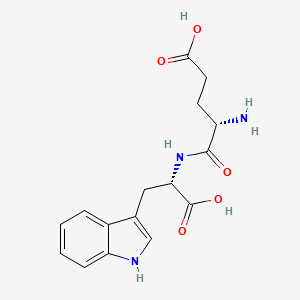
Oglufanide
描述
Oglufanide is a synthetic dipeptide immunomodulator, primarily developed for the treatment of chronic hepatitis C viral infection. It was originally developed in Russia to treat severe infectious diseases and later studied extensively in cancer clinical trials in the United States . This compound works as a regulator of the body’s immune response, enhancing the ability to combat infections and cancer cells .
作用机制
Target of Action
Oglufanide, also known as H-Glu-Trp-OH, primarily targets the body’s immune response . It is an immunomodulator that regulates the body’s innate immune response . Additionally, it inhibits vascular endothelial growth factor (VEGF) , which plays a crucial role in angiogenesis .
Mode of Action
This compound interacts with its targets by regulating the body’s immune response to defeat invading germs and cancer cells . It may control or reverse the suppression of the immune system, which the hepatitis virus uses to defeat our normally healthy defenses . By inhibiting VEGF, it may also inhibit angiogenesis .
Biochemical Pathways
It is known to regulate the body’s immune response, which involves a complex network of biochemical pathways . Its inhibition of VEGF suggests that it may affect angiogenesis pathways .
Pharmacokinetics
It is known that this compound is administered intranasally to patients with chronic hepatitis c viral infection .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of the body’s immune response . It helps the body defeat invading germs and cancer cells, and may control or reverse the suppression of the immune system . Its inhibition of VEGF suggests that it may also have anti-angiogenesis effects .
Action Environment
It is known that the compound is used in the treatment of chronic hepatitis c viral infection , suggesting that its efficacy may be influenced by factors related to this disease state.
生化分析
Biochemical Properties
Oglufanide plays a significant role in biochemical reactions by modulating the immune system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with vascular endothelial growth factor (VEGF), where this compound inhibits VEGF, potentially reducing angiogenesis . Additionally, this compound stimulates the immune response to intracellular bacterial infections and the hepatitis C virus . These interactions highlight the compound’s ability to regulate immune functions and combat infections.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to enhance the immune response by regulating the body’s innate immune system . This regulation helps the body to defeat invading germs and cancer cells. This compound’s impact on cell signaling pathways includes the modulation of immune responses, which can reverse the suppression of the immune system caused by the hepatitis virus . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its immunomodulatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits VEGF, which plays a crucial role in angiogenesis . This inhibition can prevent the formation of new blood vessels, thereby limiting the supply of nutrients to tumors and other pathological tissues. Additionally, this compound modulates gene expression, which helps in regulating the immune response and combating infections .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound maintains its immunomodulatory properties over extended periods, making it a viable candidate for chronic treatments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance the immune response without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to immune regulation. The compound interacts with enzymes and cofactors that play a role in immune responses and cellular metabolism . These interactions can affect metabolic flux and metabolite levels, contributing to the overall immunomodulatory effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding these transport and distribution pathways is crucial for optimizing the therapeutic efficacy of this compound.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring that it reaches the appropriate sites of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis involves the coupling of L-glutamic acid and L-tryptophan using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions .
Industrial Production Methods: Industrial production of oglufanide involves large-scale peptide synthesis techniques. The process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The final product is purified using chromatographic techniques to ensure high purity and yield .
化学反应分析
Types of Reactions: Oglufanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
科学研究应用
Oglufanide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis and studies on peptide coupling reactions.
Biology: Investigated for its immunomodulatory properties and its ability to enhance immune function.
Medicine: Studied for its potential in treating chronic hepatitis C viral infection and as an adjunct therapy in cancer treatment.
相似化合物的比较
Thymosin alpha-1: Another immunomodulatory peptide used in the treatment of chronic hepatitis B and C infections.
Interferon alpha: A cytokine used in the treatment of viral infections and certain cancers.
Glutamyl-tryptophan: A dipeptide similar to oglufanide with immunomodulatory properties.
Uniqueness: this compound is unique due to its specific dipeptide structure and its ability to modulate the immune response without causing significant side effects. Its intranasal administration route also provides a non-invasive method of delivery, making it more convenient for patients .
属性
IUPAC Name |
4-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEUXCDZPQOJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865900 | |
| Record name | alpha-Glutamyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38101-59-6 | |
| Record name | NSC334073 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide details about the structural characterization of Oglufanide?
A2: this compound (H-Glu-Trp-OH) is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan [].
Q2: Has research explored the potential for this compound to be incorporated into peptides and undergo late-stage modifications?
A3: Yes, recent research has demonstrated the feasibility of incorporating this compound into peptides and performing late-stage modifications []. This study showcased a novel method for site-selective sp2-C7-H borylation of tryptophan within peptides using BBr3, directed by a pivaloyl group []. Remarkably, this method enabled the gram-scale synthesis of C7-borylated N-Phth-Trp(N-Piv)(C7-BPin)-OMe and facilitated its transformation into various C7-substituted derivatives []. Furthermore, researchers successfully demonstrated the applicability of this strategy for peptide elongation and late-stage borylation of peptides, including the natural product Brevianamide F and the drug this compound itself [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


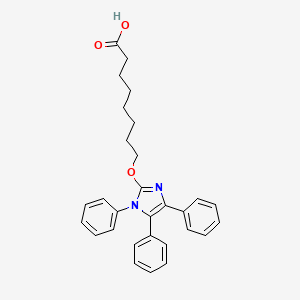
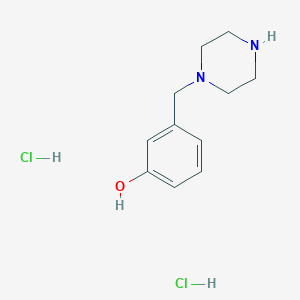

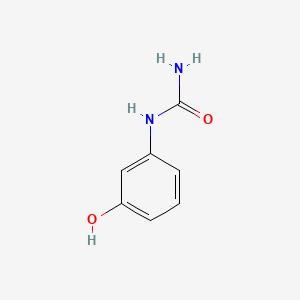

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)
